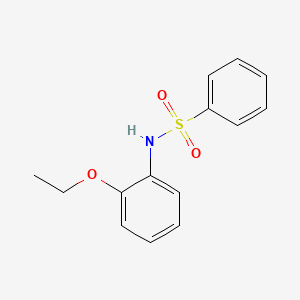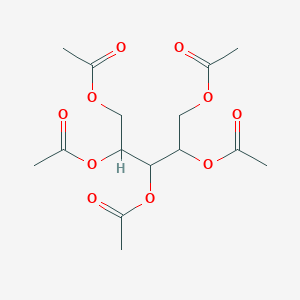
1,2,3,4,5-Penta-O-acetylpentitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Penta-O-acetylpentitol is a pentitol derivative where all five hydroxyl groups are acetylated. This compound is known for its role in various chemical reactions and its applications in scientific research. It is a stereoisomeric compound, meaning it can exist in multiple forms that differ only in the spatial arrangement of atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Penta-O-acetylpentitol can be synthesized through the acetylation of pentitol. The process typically involves the use of acetic anhydride and a catalyst such as perchloric acid, sulphuric acid, or pyridine. The reaction is carried out by dissolving pentitol in acetic anhydride and adding the catalyst. The mixture is then stirred and maintained at a specific temperature to ensure complete acetylation .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Penta-O-acetylpentitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to pentitol.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces pentitol acids.
Reduction: Yields pentitol.
Substitution: Results in various substituted pentitols depending on the reagents used.
Applications De Recherche Scientifique
1,2,3,4,5-Penta-O-acetylpentitol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a model compound for studying enzyme-catalyzed reactions involving acetylated sugars.
Medicine: Investigated for its potential role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Penta-O-acetylpentitol involves its interaction with specific molecular targets. The acetyl groups can be hydrolyzed by esterases, releasing pentitol and acetic acid. This hydrolysis can affect various biochemical pathways, depending on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Penta-O-acetyl-D-xylitol: Another acetylated pentitol with similar properties.
1,2,3,4,6-Penta-O-acetyl-alpha-D-mannopyranose: An acetylated sugar used in glycosylation studies.
Uniqueness
1,2,3,4,5-Penta-O-acetylpentitol is unique due to its specific stereochemistry and the position of acetyl groups. This uniqueness makes it valuable for studying stereospecific reactions and for applications requiring precise molecular configurations .
Propriétés
Numéro CAS |
6330-69-4 |
|---|---|
Formule moléculaire |
C15H22O10 |
Poids moléculaire |
362.33 g/mol |
Nom IUPAC |
2,3,4,5-tetraacetyloxypentyl acetate |
InChI |
InChI=1S/C15H22O10/c1-8(16)21-6-13(23-10(3)18)15(25-12(5)20)14(24-11(4)19)7-22-9(2)17/h13-15H,6-7H2,1-5H3 |
Clé InChI |
NVKPIAUSOPISJK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


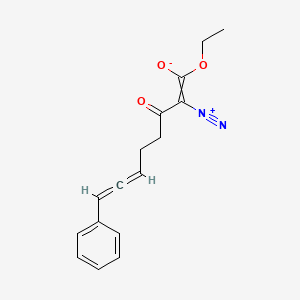


![7-[(2-amino-2-phenylacetyl)amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14171860.png)
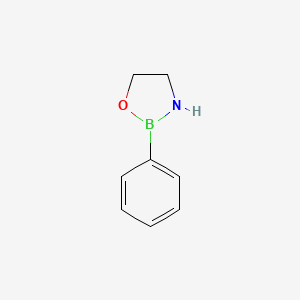
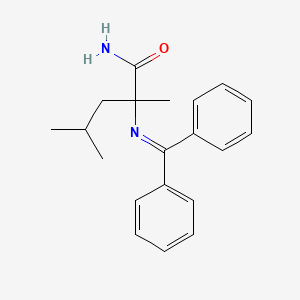
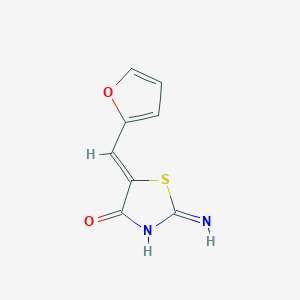
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
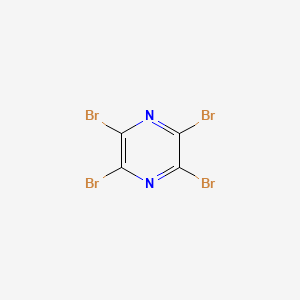
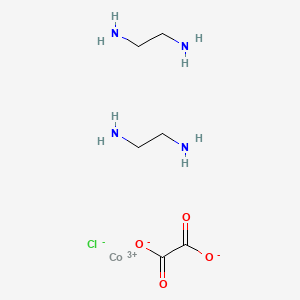
![3-[(E)-(5-Amino-4-imino-4H-imidazol-2-yl)diazenyl]benzoic acid](/img/structure/B14171908.png)
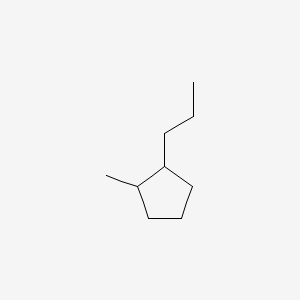
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
